

TBDMS vs. ACE Chemistry: A Comparative Guide for Long RNA Synthesis

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Compound of Interest

Compound Name: 5'-O-DMT-3'-O-TBDMS-Ac-rC

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For researchers, scientists, and drug development professionals navigating the complexities of long RNA synthesis, the choice of chemical strategy is paramount. The two most prominent methods, tert-butyldimethylsilyl (TBDMS) and 2'-O-bis(acetoxyethoxy)methyl orthoester (ACE) chemistry, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for your research needs.

The synthesis of long RNA oligonucleotides is a technically demanding process, with the choice of the 2'-hydroxyl protecting group being a critical factor for success.[1] The ideal protecting group must be stable throughout the synthesis cycles and readily removable under mild conditions that do not compromise the integrity of the RNA molecule.[1] TBDMS and ACE chemistries represent two different philosophies in achieving this delicate balance, with significant implications for coupling efficiency, deprotection, and ultimately, the yield and purity of the final long RNA product.

At a Glance: TBDMS vs. ACE Chemistry



Feature	TBDMS Chemistry	ACE Chemistry	
2'-Protecting Group	tert-butyldimethylsilyl (TBDMS)	2'-O-bis(acetoxyethoxy)methyl (ACE) orthoester	
5'-Protecting Group	Dimethoxytrityl (DMT)	Silyl ether	
Coupling Time	Longer (up to 6 minutes) due to steric hindrance	Faster (< 60 seconds)	
Deprotection Conditions	Harsher: Fluoride source (e.g., TBAF or Et3N·3HF) and basic conditions	Milder: Aqueous acidic buffer (pH 3.8)	
Suitability for Long RNA	Limited, typically up to 40-50 nucleotides[2][3]	Well-suited, capable of synthesizing RNAs >100 nucleotides[2][4]	
Purification of Protected RNA	Not standard practice	A major advantage, as ACE- protected RNA is nuclease- resistant and water-soluble[2] [5]	
Stepwise Coupling Efficiency	>98%	>99%[2]	

The Chemistry Behind the Synthesis TBDMS Chemistry: The Workhorse

TBDMS chemistry has been the conventional method for RNA synthesis for many years.[5][6] It utilizes the bulky TBDMS group to protect the 2'-hydroxyl of the ribose sugar.[7] The synthesis cycle is similar to standard DNA synthesis, employing a 5'-O-DMT protecting group that is removed by acid treatment at each step.[6]

However, the steric bulk of the TBDMS group presents challenges, leading to longer coupling times (up to 6 minutes) to achieve high efficiency.[5] Furthermore, the removal of the TBDMS groups requires a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF), which can be harsh and may lead to some degradation of the RNA product, especially for longer chains.[5][7] The use of more potent activators like 5-benzylmercapto-1H-tetrazole is often necessary to achieve fast and efficient coupling.[7][8][9]



ACE Chemistry: The Challenger for Long RNA

ACE chemistry was developed to overcome the limitations of TBDMS chemistry, particularly for the synthesis of long RNA molecules.[2][10] This method employs a 2'-O-ACE orthoester protecting group and a 5'-silyl ether protecting group.[2] A key advantage of ACE chemistry is the significantly faster coupling rates, often less than 60 seconds, which contributes to higher overall yields and purity of the final product.[2][4][11]

The deprotection of the ACE group is another major advantage. It is a two-step process that occurs under very mild conditions. The initial base deprotection step during cleavage from the solid support modifies the ACE group, and the final removal is achieved with a weakly acidic aqueous buffer (pH 3.8) in a short time.[2][5] This gentle deprotection minimizes RNA degradation. Furthermore, the 2'-ACE protected RNA is water-soluble and resistant to nuclease degradation, allowing for its purification and storage in the protected form.[2][5]

Experimental Workflows

To visually compare the two synthesis methodologies, the following diagrams illustrate the key steps in both TBDMS and ACE chemistry.



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Figure 1. TBDMS RNA Synthesis Workflow.





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Figure 2. ACE RNA Synthesis Workflow.

Performance Data: A Quantitative Comparison

The superior performance of ACE chemistry for long RNA synthesis is evident in the higher coupling efficiencies, which translate to significantly higher yields of the full-length product.

Metric	TBDMS Chemistry	ACE Chemistry	Reference
Average Stepwise Coupling Efficiency	>98%	>99%	[12]
Approx. % Full-Length Product (21-mer)	65%	81%	[12]
Approx. % Full-Length Product (50-mer)	36%	61%	[12]
Synthesis capability	Limited to ~40 nt	Routinely >100 nt	[2][3][4]

Experimental Protocols TBDMS-based RNA Synthesis Protocol Outline

This protocol is a generalized outline. Specific timings and reagents may vary based on the synthesizer and specific monomers used.

· Solid-Phase Synthesis Cycle:



- Deblocking: Treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group.
- Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole or 5-benzylthio-1H-tetrazole) and coupling to the free 5'hydroxyl group of the growing RNA chain. Coupling times are typically 3-6 minutes.[5][13]
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
- · Cleavage and Deprotection:
 - The solid support is treated with a mixture of concentrated aqueous ammonia and ethanolic methylamine to cleave the RNA from the support and remove the protecting groups from the nucleobases and phosphate backbone.
 - The TBDMS protecting groups are removed by treatment with a fluoride reagent such as triethylamine tris(hydrofluoride) (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).[7][13][14] This step is typically performed at an elevated temperature (e.g., 60-65°C) for 1.5-2.5 hours.[13][15]

• Purification:

The crude RNA is purified by methods such as polyacrylamide gel electrophoresis (PAGE)
 or high-performance liquid chromatography (HPLC).[7][9]

ACE-based RNA Synthesis Protocol Outline

This protocol is a generalized outline based on the Dharmacon 2'-ACE chemistry.

- · Solid-Phase Synthesis Cycle:
 - Deblocking: Removal of the 5'-silyl ether protecting group using a fluoride source.[11]



- Coupling: Activation of the ACE-protected phosphoramidite monomer and coupling to the free 5'-hydroxyl group. Coupling times are very short, typically under 60 seconds.[4][11]
- Capping: Acetylation of unreacted 5'-hydroxyl groups.
- Oxidation: Oxidation of the phosphite triester to a phosphate triester.
- · Cleavage and Deprotection:
 - The support is treated with aqueous N-methylamine to cleave the RNA and deprotect the exocyclic amines. This step also modifies the 2'-ACE groups.[2]
 - The 2'-ACE protected RNA can be purified at this stage if desired.
 - The final deprotection of the 2'-ACE groups is achieved by incubation in a mild aqueous acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes.[2]
- Purification:
 - The final RNA product can be purified using standard techniques like HPLC or PAGE.[2]

Conclusion: Choosing the Right Chemistry for Your Needs

For the synthesis of short RNA oligonucleotides (less than 40-50 nucleotides), TBDMS chemistry remains a viable and widely used method. However, for the synthesis of long RNA, which is increasingly important for applications in CRISPR, mRNA therapeutics, and RNA structural biology, ACE chemistry offers clear and significant advantages.[2][4] The faster coupling times, higher stepwise efficiencies, and milder deprotection conditions of ACE chemistry result in higher yields and purity of the final long RNA product.[2][10] The ability to purify the nuclease-resistant 2'-ACE protected intermediate is an additional benefit that enhances the overall quality and handling of the synthesized RNA.[2][5] Therefore, for researchers embarking on projects requiring long and high-quality RNA, ACE chemistry is the superior choice.



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